molecular formula C19H20Cl3NO2 B12667329 2-(Ethyl(3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate CAS No. 86626-71-3

2-(Ethyl(3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate

Cat. No.: B12667329
CAS No.: 86626-71-3
M. Wt: 400.7 g/mol
InChI Key: AUUQESGZJHQNNE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(Ethyl(3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate typically involves the esterification of benzoic acid derivatives with appropriate amines and alcohols. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled temperatures and pressures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(Ethyl(3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles such as hydroxide ions or amines, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Ethyl(3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Ethyl(3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

2-(Ethyl(3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate can be compared with other similar compounds, such as:

    Benzoic acid derivatives: These compounds share the benzoate ester structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Aminoethyl benzoates: These compounds have similar aminoethyl groups but may have different aromatic or aliphatic substituents, affecting their reactivity and applications.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to other related compounds.

Properties

CAS No.

86626-71-3

Molecular Formula

C19H20Cl3NO2

Molecular Weight

400.7 g/mol

IUPAC Name

2-(N-ethyl-3-methylanilino)ethyl 4-(trichloromethyl)benzoate

InChI

InChI=1S/C19H20Cl3NO2/c1-3-23(17-6-4-5-14(2)13-17)11-12-25-18(24)15-7-9-16(10-8-15)19(20,21)22/h4-10,13H,3,11-12H2,1-2H3

InChI Key

AUUQESGZJHQNNE-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC(=O)C1=CC=C(C=C1)C(Cl)(Cl)Cl)C2=CC=CC(=C2)C

Origin of Product

United States

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